molecular formula C11H12N2O2S B2516666 3-Acetyl-1-(4-acetylphenyl)thiourea CAS No. 134773-14-1

3-Acetyl-1-(4-acetylphenyl)thiourea

Cat. No.: B2516666
CAS No.: 134773-14-1
M. Wt: 236.29
InChI Key: NBCIOEBCTYXIML-UHFFFAOYSA-N
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Description

3-Acetyl-1-(4-acetylphenyl)thiourea is an organosulfur compound belonging to the thiourea derivatives family. This compound is characterized by the presence of both acetyl and phenyl groups attached to the thiourea core. Thiourea derivatives have garnered significant attention due to their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(4-acetylphenyl)thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for thiourea derivatives, including this compound, often involve large-scale batch reactions. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-(4-acetylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetyl-1-(4-acetylphenyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(4-acetylphenyl)thiourea involves its interaction with various molecular targets. In biological systems, it can form hydrogen bonds with enzymes and proteins, altering their activity. The compound’s thiourea moiety is crucial for its binding affinity and specificity. It can also chelate metal ions, affecting metalloproteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Acetylphenyl)-3-phenylthiourea
  • 1-(4-Acetylphenyl)-3-methylthiourea
  • 1-(4-Acetylphenyl)-3-(2,4-dichlorophenyl)thiourea

Uniqueness

3-Acetyl-1-(4-acetylphenyl)thiourea is unique due to the presence of two acetyl groups, which enhance its reactivity and binding properties. This structural feature distinguishes it from other thiourea derivatives and contributes to its diverse applications in various fields .

Properties

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7(14)9-3-5-10(6-4-9)13-11(16)12-8(2)15/h3-6H,1-2H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCIOEBCTYXIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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